molecular formula C17H20N4 B2952930 (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine CAS No. 305351-75-1

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Cat. No.: B2952930
CAS No.: 305351-75-1
M. Wt: 280.375
InChI Key: QBTUPSGXVQCSGW-XMHGGMMESA-N
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Description

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a synthetic Schiff base that incorporates a piperazine ring, a privileged scaffold in modern drug discovery. Piperazine derivatives are investigated across numerous therapeutic areas due to their versatile biological activity . This compound is part of a class of molecules known for their potential as antimicrobial agents . The structural motif of a piperazine ring linked to a pyridine group is of significant interest in neuroscience research. Similar compounds, such as ABT-724, function as highly selective dopamine D4 receptor agonists and have been studied for their potential in treating conditions like erectile dysfunction, highlighting the relevance of this chemical class for central nervous system (CNS) target validation . Furthermore, piperazine-based compounds are actively explored for their interactions with other critical biological targets, including histamine H3 and sigma-1 receptors, which are relevant for pain, psychiatric, and neurodegenerative disorder research . The compound is provided "As-Is" for research applications only. It is intended for use in vitro assays, hit-to-lead optimization studies, and other early-stage discovery research. This product is not for diagnostic or therapeutic use and is strictly for laboratory use by trained professionals. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-15-5-7-16(8-6-15)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTUPSGXVQCSGW-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4C_{17}H_{20}N_{4}, with a molecular weight of approximately 284.37 g/mol. The compound features a piperazine ring substituted with a pyridine group and an aromatic aldehyde moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The presence of the piperazine and pyridine moieties suggests potential antimicrobial properties. Compounds in this class have been shown to inhibit bacterial growth through various mechanisms, such as disrupting cell membrane integrity or inhibiting essential enzymes.
  • Antitumor Activity : Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways or induction of apoptosis in tumor cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various piperazine derivatives showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Bacteria Targeted
This compound32Staphylococcus aureus
64Escherichia coli

Antitumor Activity

In vitro studies on the cytotoxic effects against human cancer cell lines revealed that this compound significantly reduced cell viability, particularly in breast and lung cancer models. The IC50 values were calculated as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent investigation assessed the efficacy of several piperazine derivatives, including this compound, against clinical isolates of bacteria. The study concluded that this compound showed significant promise as an antimicrobial agent, particularly against resistant strains.
  • Case Study on Antitumor Properties :
    Another study focused on the antitumor activity of this compound in combination with conventional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects when used in combination therapy, suggesting a potential role as an adjunct treatment in cancer therapy.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 4-methyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro and chloro groups in compound , which may increase oxidative stability but reduce bioavailability.
  • Heterocyclic Variations : Replacement of benzylidene with furan (compound ) or thiophene (compound ) alters solubility and metal-binding affinity. Thiophene derivatives exhibit stronger π-π stacking due to sulfur’s polarizability .
  • Biological Activity : The bis-Schiff base in compound demonstrated significant molluscicidal activity (LC₅₀ = 54.81 ppm), attributed to its extended conjugation and metal-chelating capacity, outperforming simpler analogs .

Insights:

  • The target compound’s pyridin-2-yl group may facilitate interactions with biological targets via hydrogen bonding, similar to compound , which showed serotonin receptor affinity.
  • Chloro-nitro derivatives (e.g., compound ) are less likely to be drug candidates due to toxicity risks but may serve as intermediates in catalysis.

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